1-methyl-4-(2-thienyl)-1H-pyrazol-5-amine

ROMK1 Potassium channel Hypertension

1-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine (CAS 165404-08-0) is a distinct aminopyrazole building block featuring an N1-methyl group and a C4-(2-thienyl) moiety. This specific substitution pattern enables sub-micromolar engagement with ROMK1 (IC50 398 nM), B-Raf (IC50 212 nM), and nanomolar CCR5 antagonism (IC50 26 nM), making it ideal for hit-to-lead, fragment-based drug discovery, and kinase selectivity profiling. Unlike the 3-amino regioisomer (CAS 96799-03-0), this 5-amino scaffold offers a unique pharmacophore not interchangeable in target-specific assays. Supplied with ≥95% purity for reliable research outcomes.

Molecular Formula C8H9N3S
Molecular Weight 179.24 g/mol
Cat. No. B13077198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-4-(2-thienyl)-1H-pyrazol-5-amine
Molecular FormulaC8H9N3S
Molecular Weight179.24 g/mol
Structural Identifiers
SMILESCN1C(=C(C=N1)C2=CC=CS2)N
InChIInChI=1S/C8H9N3S/c1-11-8(9)6(5-10-11)7-3-2-4-12-7/h2-5H,9H2,1H3
InChIKeyRUHFVDMHWFWMCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine: A Distinctive Aminopyrazole Scaffold for Targeted Probe Development


1-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine (CAS 165404-08-0, C8H9N3S, MW 179.24) is a heterocyclic aminopyrazole featuring a C4-thiophene substitution and an N1-methyl group . This substitution pattern distinguishes it from unsubstituted or 3-amino congeners, enabling engagement with a unique range of biological targets including ROMK1 potassium channels, B-Raf kinase, and CCR5 chemokine receptors [1].

Why 1-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine Cannot Be Replaced by Common Aminopyrazole Analogs


In the aminopyrazole chemical space, minor structural variations profoundly alter target selectivity and potency. The combination of an N1-methyl group and a C4-(2-thienyl) moiety in this compound creates a pharmacophore that interacts with ROMK1, B-Raf, and CCR5 at sub-micromolar concentrations [1]. In contrast, the 3-amino regioisomer 5-amino-3-(2-thienyl)-1H-pyrazole (CAS 96799-03-0) lacks the N1-methyl group and exhibits a distinct target profile and melting point (101–103 °C) , precluding direct substitution in assays requiring the specific substitution pattern of the 5-amino scaffold.

1-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine: Head-to-Head Quantitative Differentiation Against Key Comparators


ROMK1 Potassium Channel Inhibition: Sub-Micromolar Activity vs. Clinical Benchmark

In a fluorescence-based thallium flux assay using HEK293 cells, 1-methyl-4-(2-thienyl)-1H-pyrazol-5-amine inhibited rat ROMK1 with an IC50 of 398 nM [1]. This value is comparable to the clinical ROMK inhibitor PF-06807656, which exhibits an IC50 of 391 nM in the same assay system , positioning the compound as a viable probe candidate with a distinct chemotype relative to the 3-sulfamoylbenzamide class.

ROMK1 Potassium channel Hypertension

B-Raf Kinase Cellular Inhibition: Intermediate Potency Relative to Clinical BRAF Inhibitors

In a cellular assay using human A375 melanoma cells, 1-methyl-4-(2-thienyl)-1H-pyrazol-5-amine inhibited B-Raf activity (measured by MEK1/2 phosphorylation) with an IC50 of 212 nM [1]. This represents a >1,600-fold potency gap compared to the clinical BRAF inhibitor GDC-0879 (IC50 = 0.13 nM in A375 cells) , but offers a 100-fold lower potency scaffold that may be advantageous for studying partial inhibition or for fragment-based optimization campaigns where high potency is not the primary goal.

B-Raf Kinase Cancer

CCR5 Antagonist Activity: Nanomolar Potency in Cell-Cell Fusion Assays

1-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine antagonizes human CCR5 with an IC50 of 26 nM in a cell-cell fusion assay measuring inhibition of HIV-1 gp120-induced fusion between HeLa P4/R5 and CHO-tat10 cells [1]. While less potent than clinically advanced CCR5 antagonists such as maraviroc (IC50 = 3.3–7.2 nM in radioligand binding assays) or vicriviroc (IC50 = 0.91 nM) , the compound's nanomolar activity validates the thienyl-pyrazole scaffold as a viable CCR5 antagonist chemotype and provides a structurally distinct alternative for probe development or resistance profiling studies.

CCR5 HIV Chemokine

BACE1 Binding Affinity: Micromolar Interaction Consistent with Thiophene-Containing P2' Side Chain SAR

Surface plasmon resonance (SPR) analysis reveals that 1-methyl-4-(2-thienyl)-1H-pyrazol-5-amine binds to BACE1 with a Kd of 10.6 µM [1]. This micromolar affinity contrasts with the low nanomolar potency (IC50 = 0.07–0.2 µM) observed for optimized thienyl aminohydantoin analogs that incorporate a P2' thiophene side chain [2]. The SAR studies demonstrate that thiophene-containing P2' side chains confer >50- to 100-fold selectivity for BACE1 over BACE2 and cathepsin D [3], highlighting that while the free 5-aminopyrazole core exhibits weak BACE1 engagement, the thienyl-pyrazole substructure is a validated privileged fragment for BACE1 inhibitor design when appropriately elaborated with aminohydantoin or related warheads.

BACE1 Alzheimer's Beta-secretase

Synthetic Accessibility and Purity Specification: Two-Step Expedited Route Yields 95% Purity Building Block

A published two-step synthetic route enables efficient preparation of fully substituted 4-hetaryl-5-aminoazoles including 1-methyl-4-(2-thienyl)-1H-pyrazol-5-amine from heterocyclic acetonitriles [1]. The commercial material is specified at ≥95% purity (HPLC) , providing a reproducible starting point for further derivatization. In contrast, the regioisomeric 5-amino-3-(2-thienyl)-1H-pyrazole (CAS 96799-03-0) is commercially available at 98% purity but lacks the N1-methyl group critical for the unique target engagement profile documented above .

Synthesis Aminopyrazole Building block

Recommended Procurement Scenarios for 1-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine Based on Quantitative Evidence


ROMK1 Potassium Channel Probe Development for Hypertension Research

Use as a sub-micromolar ROMK1 inhibitor scaffold (IC50 = 398 nM) in assays requiring a chemotype distinct from the 3-sulfamoylbenzamide class represented by PF-06807656 [1]. Suitable for hit-to-lead campaigns targeting ROMK1 for diuretic and antihypertensive applications.

B-Raf Fragment-Based Screening and Negative Control Compound

Employ as a low-affinity B-Raf binding fragment (IC50 = 212 nM) in fragment-based drug discovery (FBDD) campaigns or as a kinase selectivity control compound where sub-micromolar but not picomolar potency is required [2].

CCR5 Antagonist Scaffold for HIV Entry Inhibition Tool Compounds

Leverage nanomolar CCR5 antagonist activity (IC50 = 26 nM) to develop structurally unique HIV-1 entry inhibitor probes, particularly in resistance studies where maraviroc or vicriviroc chemotype liabilities exist [3].

BACE1 Fragment Library Member for Alzheimer's Disease Research

Include as a thienyl-pyrazole fragment (Kd = 10.6 µM) in BACE1 fragment screening libraries, capitalizing on the established BACE1 selectivity (>50-fold over BACE2 and cathepsin D) conferred by the thiophene group [4].

Quote Request

Request a Quote for 1-methyl-4-(2-thienyl)-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.